REACTION_SMILES
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[C:20]([O-:21])(=[O:22])[CH3:23].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:14]([O-:15])=[O:16])[c:7]([CH:9]2[O:10][CH2:11][CH2:12][O:13]2)[cH:8]1.[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[Na+:24].[OH2:17].[OH2:18].[OH2:19].[Pt:31](=[O:32])=[O:33]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:14])[c:7]([CH:9]2[O:10][CH2:11][CH2:12][O:13]2)[cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc([N+](=O)[O-])c(C2OCCO2)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(N)c(C2OCCO2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |